Cas no 890949-60-7 (1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide)

1-1-(3-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イルピペリジン-4-カルボキサミドは、高選択性のキナーゼ阻害剤として設計された低分子化合物です。この化合物は、ピラゾロピリミジン骨格を有し、タンパク質キナーゼに対する強力な阻害活性を示します。特に、3-クロロフェニル基の導入により標的酵素への親和性が向上しています。ピペリジン環に結合したカルボキサミド基は、水溶性の改善と代謝安定性の向上に寄与します。この構造的特徴により、in vitroおよびin vivoでの薬理活性が最適化されており、創薬研究における有用なツール化合物としての応用が期待されます。

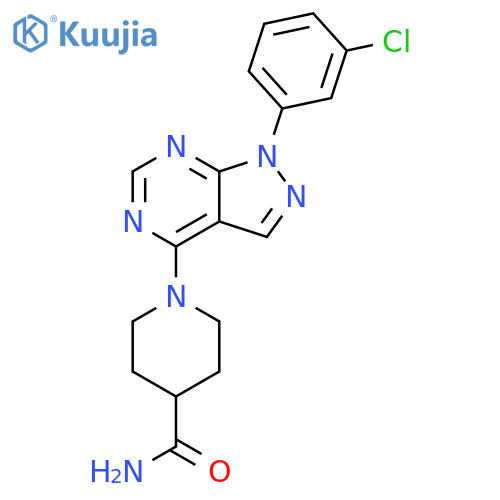

890949-60-7 structure

商品名:1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide

1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide

- HMS1911L15

- NCGC00139154-01

- K405-3793

- 1-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

- 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

- 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

- 890949-60-7

- F1886-1159

- AKOS002328225

- CHEMBL1574001

- BRD-K45146971-001-01-6

- 4-Piperidinecarboxamide, 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-

-

- インチ: 1S/C17H17ClN6O/c18-12-2-1-3-13(8-12)24-17-14(9-22-24)16(20-10-21-17)23-6-4-11(5-7-23)15(19)25/h1-3,8-11H,4-7H2,(H2,19,25)

- InChIKey: KCSYIVROCZBMSD-UHFFFAOYSA-N

- ほほえんだ: N1(C2N=CN=C3N(C4=CC=CC(Cl)=C4)N=CC3=2)CCC(C(N)=O)CC1

計算された属性

- せいみつぶんしりょう: 356.1152369g/mol

- どういたいしつりょう: 356.1152369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 89.9Ų

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3(Predicted)

- ふってん: 575.8±50.0 °C(Predicted)

- 酸性度係数(pKa): 16.23±0.20(Predicted)

1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1886-1159-5μmol |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-1mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F1886-1159-2mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-10mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-20mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 20mg |

$148.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-15mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-5mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-2μmol |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F1886-1159-4mg |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1886-1159-10μmol |

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

890949-60-7 | 90%+ | 10μl |

$103.5 | 2023-05-17 |

1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide 関連文献

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

890949-60-7 (1-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylpiperidine-4-carboxamide) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量